(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid: A Technical Guide for Advanced Synthesis
(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid: A Technical Guide for Advanced Synthesis
CAS Number: 1309981-00-7
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking Complex Scaffolds in Modern Chemistry
(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid is a specialized trifunctional aromatic building block. Its unique substitution pattern—a bromine atom, a chlorine atom, and a methoxy group ortho to the boronic acid moiety—offers a rich platform for sequential and site-selective cross-coupling reactions. This guide provides an in-depth technical overview of its properties, synthesis, and applications, with a focus on leveraging its distinct reactivity in complex molecule synthesis, particularly within the realm of drug discovery and materials science. While specific literature on this exact compound is limited, this guide synthesizes data from closely related analogues and the well-established principles of organoboron chemistry to provide a robust framework for its use.
Physicochemical & Spectroscopic Profile
Predictive data based on structural analogues is presented below. Experimental verification is recommended upon sourcing the material.
| Property | Predicted Value/Characteristic | Causality and Scientific Insight |
| Molecular Formula | C₇H₇BBrClO₃ | Derived from the chemical structure. |
| Molecular Weight | 265.29 g/mol | Sum of atomic weights. |
| Appearance | White to off-white solid | Typical for arylboronic acids.[1] |
| Solubility | Soluble in organic solvents like THF, Dioxane, DMF. Limited solubility in water. | The organic framework dictates solubility in organic media, while the polar boronic acid group allows for some aqueous solubility, especially under basic conditions. |
| Stability | Moderate. Susceptible to dehydration to form a cyclic boroxine anhydride. Potential for protodeboronation under harsh acidic or basic conditions. Some boronic acids can be unstable to oxidation.[2][3] | The presence of three hydroxyl groups on the boron atom in the monomeric form makes it prone to intermolecular dehydration. The stability can be enhanced by forming boronate esters, such as with pinacol or MIDA.[3][4] |
Spectroscopic Signature (Predicted)
-
¹H NMR: The aromatic region will display two distinct signals, likely doublets, corresponding to the two protons on the aromatic ring. The methoxy group will present as a singlet around 3.8-4.0 ppm. The protons of the B(OH)₂ group may appear as a broad singlet, which can exchange with D₂O.
-
¹³C NMR: Expect seven distinct signals corresponding to the seven carbon atoms. The carbon attached to the boron atom will be deshielded.
-
¹¹B NMR: A single, broad resonance is expected in the range of 28-34 ppm, characteristic of a trigonal planar boronic acid.[5]
Synthesis & Mechanistic Considerations
The synthesis of (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid would typically follow established methods for arylboronic acid preparation.[6] The most common and industrially scalable route involves a lithium-halogen exchange followed by quenching with a borate ester.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target boronic acid.
Experimental Protocol: A Self-Validating System
-
Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. The system is purged with dry nitrogen.
-
Precursor Solubilization: The starting material, 1,3-dibromo-2-chloro-6-methoxybenzene, is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (n-BuLi) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction is stirred for 1-2 hours at this temperature. Causality: The more acidic proton ortho to the methoxy group and between two halogens directs the initial lithiation. The low temperature is critical to prevent side reactions and ensure kinetic control.
-
Borylation: Triisopropyl borate is added dropwise, again maintaining the temperature below -70 °C. The mixture is stirred for another 1-2 hours at -78 °C before being allowed to warm slowly to room temperature overnight. Causality: The aryllithium species acts as a nucleophile, attacking the electrophilic boron atom of the borate ester.
-
Hydrolysis & Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization or column chromatography.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[6]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Strategic Application in Sequential Couplings
The differential reactivity of the C-Br and C-Cl bonds in the coupled product allows for sequential cross-coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition with palladium(0) than the C-Cl bond. This enables a two-step process:
-
First Coupling (Suzuki): Couple the boronic acid with an aryl halide (R¹-X).
-
Second Coupling: The resulting product, now containing a C-Br and a C-Cl bond, can undergo a second coupling reaction, preferentially at the C-Br position, with another boronic acid or other organometallic reagent.
This sequential approach provides a powerful tool for the convergent synthesis of complex, unsymmetrical biaryl and polyaryl structures, which are common motifs in pharmaceuticals.[9]
Generic Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a reaction vessel, add (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (N₂ or Ar) to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Safety, Handling, and Storage
As with all boronic acids, proper handling is crucial to ensure both user safety and reagent integrity.
-
Health Hazards: Boronic acids are generally considered to be of low toxicity.[10] However, they can cause skin and serious eye irritation.[11][12] Avoid inhalation of dust and direct contact with skin and eyes.[13][14]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Storage: Store in a cool, dry, and well-ventilated place away from moisture and strong oxidizing agents.[12] The container should be tightly sealed to prevent dehydration to the boroxine. For long-term storage, refrigeration is recommended.[14]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[11]
Applications in Drug Discovery and Beyond
Substituted phenylboronic acids are invaluable in medicinal chemistry.[6][15][16] They serve as key intermediates in the synthesis of a wide range of biologically active molecules. The specific substitution pattern of (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid makes it a candidate for the synthesis of compounds targeting:
-
Kinase Inhibitors: Many kinase inhibitors feature complex polyaromatic scaffolds.
-
GPCR Ligands: Biaryl structures are common in ligands for G-protein coupled receptors.
-
Materials Science: The ability to form complex aromatic systems makes it useful for the synthesis of organic light-emitting diodes (OLEDs) and other functional materials.
The presence of the methoxy group and two different halogens provides multiple handles for further functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Conclusion
(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid, while a specialized reagent, represents a powerful tool for the modern synthetic chemist. Its true value is realized not as a standalone molecule, but as a versatile building block for constructing complex molecular architectures through strategic, sequential cross-coupling reactions. By understanding its fundamental properties, reactivity, and handling requirements, researchers can effectively integrate this compound into synthetic workflows to accelerate the discovery and development of novel therapeutics and advanced materials.
References
-
Sandler, S. R., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020763118. [Link]
-
Bheemisetty, H., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(2), 052-061. [Link]
-
Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(10), 1266. [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2286-2297. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
-
Liu, C., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 79(24), 12047-12055. [Link]
-
Nishiguchi, A., & Yoshida, M. (2017). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers, 9(12), 435. [Link]
-
Carl ROTH. Safety Data Sheet: Component B. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3845-3851. [Link]
-
ResearchGate. Reagents and conditions: (a) variously substituted phenylboronic acid,.... [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Accounts of Chemical Research, 49(5), 965-977. [Link]
-
Wikipedia. Boronic acid. [Link]
-
Kumar, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6266. [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]
-
ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
San Diego State University. 11B NMR Chemical Shifts. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
SIELC Technologies. 3-Bromo-6-chloro-2-methoxytoluene. [Link]
Sources
- 1. 3-Bromo-6-fluoro-2-methoxyphenylboronic acid | CymitQuimica [cymitquimica.com]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.com [fishersci.com]
- 15. japsonline.com [japsonline.com]
- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]



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